1-Bromo-1,1,2,2-tetrafluorobutane
Overview
Description
1-Bromo-1,1,2,2-tetrafluorobutane is a halogenated organic compound with the molecular formula C4H5BrF4 It is characterized by the presence of bromine and four fluorine atoms attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1,1,2,2-tetrafluorobutane can be synthesized through the halogenation of 1,1,2,2-tetrafluorobutane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the substitution of hydrogen atoms with bromine .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions such as temperature, pressure, and the presence of stabilizing agents to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1,1,2,2-tetrafluorobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Nucleophilic Substitution: Formation of fluorinated alcohols, nitriles, or amines.
Elimination Reactions: Formation of tetrafluorobutene.
Oxidation and Reduction: Formation of corresponding alcohols or alkanes.
Scientific Research Applications
1-Bromo-1,1,2,2-tetrafluorobutane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including refrigerants and solvents.
Mechanism of Action
The mechanism of action of 1-Bromo-1,1,2,2-tetrafluorobutane involves its reactivity with various nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
1-Bromo-1,1,2,2-tetrafluoroethane (C2HBrF4): Similar in structure but with a shorter carbon chain.
1-Bromo-1,1,2-trifluorobutane (C4H6BrF3): Contains one less fluorine atom.
1-Bromo-1,1,2,2-tetrafluoropropane (C3H4BrF4): Similar but with a different carbon chain length.
Uniqueness: 1-Bromo-1,1,2,2-tetrafluorobutane is unique due to its specific combination of bromine and four fluorine atoms, which imparts distinct chemical properties such as high reactivity and stability. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-bromo-1,1,2,2-tetrafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF4/c1-2-3(6,7)4(5,8)9/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZRVAPVPPFLQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371310 | |
Record name | 1-bromo-1,1,2,2-tetrafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127117-30-0 | |
Record name | 1-bromo-1,1,2,2-tetrafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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